molecular formula C15H19NO B15173879 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide CAS No. 921631-28-9

2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide

Cat. No.: B15173879
CAS No.: 921631-28-9
M. Wt: 229.32 g/mol
InChI Key: ODSQOIINCZSGIS-UHFFFAOYSA-N
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Description

2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide is a chemical compound characterized by its unique structure, which includes a hex-1-ynyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide typically involves the following steps:

  • Preparation of Hex-1-yne: Hex-1-yne can be synthesized through the dehydrohalogenation of hex-1-ene.

  • Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

  • Coupling Reaction: The final step involves the coupling of hex-1-yne with the benzamide core using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The alkyne group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The alkyne can be reduced to an alkene or alkane.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of hex-1-ynoic acid.

  • Reduction: Formation of hex-1-ene or hexane.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide is unique due to its specific structural features. Similar compounds include:

  • 2-(Hex-1-yn-1-yl)benzaldehyde: This compound differs by having an aldehyde group instead of the amide group.

  • Phenethyl 2-(hex-1-yn-1-yl)benzoate: This compound has a phenethyl group attached to the benzoyl moiety.

These compounds share the hex-1-ynyl group but differ in their functional groups, leading to different chemical properties and applications.

Properties

CAS No.

921631-28-9

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-hex-1-ynyl-N,N-dimethylbenzamide

InChI

InChI=1S/C15H19NO/c1-4-5-6-7-10-13-11-8-9-12-14(13)15(17)16(2)3/h8-9,11-12H,4-6H2,1-3H3

InChI Key

ODSQOIINCZSGIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C(=O)N(C)C

Origin of Product

United States

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